molecular formula C7H7N3O B037969 4-Methoxy-5-methylpyrimidine-2-carbonitrile CAS No. 114969-87-8

4-Methoxy-5-methylpyrimidine-2-carbonitrile

Cat. No.: B037969
CAS No.: 114969-87-8
M. Wt: 149.15 g/mol
InChI Key: YZPQHESIVJJQES-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace the methoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-5-methylpyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxy-2-methylpyrimidine-5-carbonitrile
  • 5-Methyl-2-pyrimidinecarbonitrile
  • 4-Methoxy-6-methylpyrimidine-2-carbonitrile

Comparison: 4-Methoxy-5-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

4-methoxy-5-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQHESIVJJQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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